N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide
Brand Name:
Vulcanchem
CAS No.:
139564-01-5
VCID:
VC21282879
InChI:
InChI=1S/C15H18N2O2/c1-19-12-4-5-14-13(8-12)11(9-17-14)6-7-16-15(18)10-2-3-10/h4-5,8-10,17H,2-3,6-7H2,1H3,(H,16,18)
SMILES:
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC3
Molecular Formula:
C15H18N2O2
Molecular Weight:
258.32 g/mol
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide
CAS No.: 139564-01-5
Cat. No.: VC21282879
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139564-01-5 |
|---|---|
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C15H18N2O2/c1-19-12-4-5-14-13(8-12)11(9-17-14)6-7-16-15(18)10-2-3-10/h4-5,8-10,17H,2-3,6-7H2,1H3,(H,16,18) |
| Standard InChI Key | HSOHROOUHRUSJR-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC3 |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator